molecular formula C19H19ClN2O7 B6096808 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID

3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B6096808
M. Wt: 422.8 g/mol
InChI Key: UGCONJXCBMDNAS-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formylation: The formylation of the nitro-substituted aromatic amine to introduce the formamido group.

    Coupling Reaction: The coupling of the formamido-substituted aromatic compound with 4-ethoxy-3-methoxyphenylpropanoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The formamido group can be hydrolyzed to form the corresponding amine and formic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 3-[(4-AMINO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(4-CHLORO-3-NITROPHENYL)AMINO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID and formic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro and formamido groups could play a role in binding to molecular targets, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-CHLORO-3-NITROPHENYL)AMINO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
  • 3-[(4-AMINO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
  • 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-METHOXY-3-ETHOXYPHENYL)PROPANOIC ACID

Uniqueness

The uniqueness of 3-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID lies in its specific combination of functional groups and structural features. The presence of both nitro and formamido groups on the aromatic ring, along with the ethoxy and methoxy substituents, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O7/c1-3-29-16-7-5-11(9-17(16)28-2)14(10-18(23)24)21-19(25)12-4-6-13(20)15(8-12)22(26)27/h4-9,14H,3,10H2,1-2H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCONJXCBMDNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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